6-methoxy-2-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-methoxy-2-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features multiple functional groups, including a methoxy group, an isoquinoline moiety, a pyrazine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline ring can be constructed through Pictet-Spengler cyclization.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Construction of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling with Pyrazine: The final step involves coupling the synthesized intermediates with a pyrazine derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the isoquinoline ring.
Reduction: Reduction reactions could target the oxadiazole ring or the pyrazine ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation reagents like N-bromosuccinimide or electrophilic aromatic substitution reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could lead to fully saturated rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Could be used in the design of probes for studying biological processes.
Medicine
Therapeutic Agents: Possible use as a therapeutic agent for various diseases, pending further research.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanone
- (6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)methanone
Uniqueness
The uniqueness of 6-methoxy-2-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-24-13-3-2-12-10-22(7-4-11(12)8-13)17(23)16-20-15(21-25-16)14-9-18-5-6-19-14/h2-3,5-6,8-9H,4,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEKYQLUOOYMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)C3=NC(=NO3)C4=NC=CN=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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